molecular formula C17H31N3O B7679779 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea

1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea

Cat. No. B7679779
M. Wt: 293.4 g/mol
InChI Key: VXXHQTQIXHEQBK-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea involves its interaction with the dopamine D3 receptor. It acts as a partial agonist, which means it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. This leads to a decrease in dopamine release, which can be beneficial in neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has various biochemical and physiological effects. It has been found to decrease drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia, indicating its potential as a treatment for this disorder. Additionally, it has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs used in the treatment of these disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the study of this receptor and its involvement in various neurological disorders. Additionally, it has a low potential for abuse and addiction, making it a safer alternative to other drugs used in these studies. However, one of the limitations is its relatively new discovery, which means there is still much to learn about its pharmacological properties and potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea. One direction is to further investigate its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and receptors, which may provide insights into its potential therapeutic applications for other neurological disorders. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been reported through various methods. One of the most common methods involves the reaction of cyclobutylmethylamine with 1-(prop-2-enyl)piperidine-4-carboxaldehyde in the presence of an acid catalyst, followed by the addition of isopropylamine and phosgene. The product is then purified through recrystallization.

Scientific Research Applications

1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been studied for its potential pharmacological properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has potential as a therapeutic agent for these disorders.

properties

IUPAC Name

1-(cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-4-10-19-11-8-16(9-12-19)18-17(21)20(14(2)3)13-15-6-5-7-15/h4,14-16H,1,5-13H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXHQTQIXHEQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCC1)C(=O)NC2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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